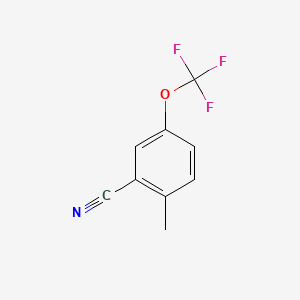

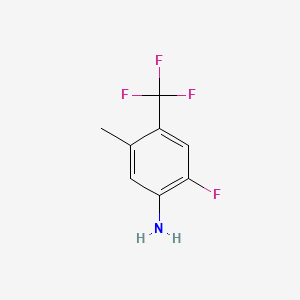

2-Methyl-5-(trifluoromethoxy)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Methyl-5-(trifluoromethoxy)benzonitrile” is a chemical compound with the molecular formula C9H6F3NO . It is a liquid at ambient temperature .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H6F3NO/c1-6-2-3-8(4-7(6)5-13)14-9(10,11)12/h2-4H,1H3 .Physical and Chemical Properties Analysis

“this compound” is a liquid at ambient temperature . It has a molecular weight of 201.15 g/mol .Applications De Recherche Scientifique

Anticancer Properties

Research has shown that cationic palladium(II) complexes synthesized from bis(benzonitrile)dichloropalladium(II) exhibit significant in vitro cytotoxicity against human breast cancer cell lines, suggesting their potential as anticancer agents. The compounds' interaction with DNA and their apoptotic effects provide a basis for further investigation into their therapeutic applications (Zafar et al., 2019).

Synthesis of Androgen Receptor Antagonists

The synthesis of androgen receptor antagonists, such as MDV3100, involves intermediates like 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile. These synthetic pathways are crucial for developing therapies targeting conditions like prostate cancer, demonstrating the compound's role in medicinal chemistry (Li Zhi-yu, 2012).

Electrophilic Trifluoromethylation

Studies on rhenium-catalyzed trifluoromethylation of aromatic compounds highlight the importance of trifluoromethyl groups in modifying the chemical properties of molecules. Such reactions are significant for introducing fluorinated substituents into pharmaceuticals and agrochemicals, indicating a broad application in synthetic chemistry (Mejía & Togni, 2012).

High Voltage Lithium-Ion Batteries

The application of 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive in lithium-ion batteries demonstrates the compound's potential in enhancing the performance of high-voltage battery systems. This research suggests a pathway for improving the cyclic stability and capacity retention of lithium nickel manganese oxide cathodes, which is critical for the development of advanced energy storage technologies (Huang et al., 2014).

Positron Emission Tomography Imaging

The synthesis and evaluation of novel radioligands based on benzonitrile derivatives for positron emission tomography (PET) imaging of metabotropic glutamate receptor subtype 5 (mGluR5) highlight the application of such compounds in neuroimaging. This research contributes to the development of diagnostic tools for neurological disorders, showcasing the compound's relevance in biomedical imaging (Shimoda et al., 2016).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

2-methyl-5-(trifluoromethoxy)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c1-6-2-3-8(4-7(6)5-13)14-9(10,11)12/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVKYRYUNZHYII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(F)(F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1405267.png)

![4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405275.png)

![ethyl 2-(2-imino-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405277.png)

![3-[(3,5-Difluorophenoxy)methyl]azetidine](/img/structure/B1405283.png)